molecular formula C13H28O3 B13755053 1,1,3-Triethoxyheptane CAS No. 54305-97-4

1,1,3-Triethoxyheptane

Cat. No.: B13755053
CAS No.: 54305-97-4
M. Wt: 232.36 g/mol
InChI Key: LGHYVXDAOJQRAV-UHFFFAOYSA-N
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Description

1,1,3-Triethoxyheptane: is an organic compound with the molecular formula C13H28O3 . It is a member of the ether family, characterized by the presence of three ethoxy groups attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyheptane can be synthesized through the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the triethoxy compound. The general reaction conditions include:

    Reactants: Heptanal and ethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Triethoxyheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed:

Scientific Research Applications

1,1,3-Triethoxyheptane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3-Triethoxyheptane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules. These interactions can influence the compound’s solubility, stability, and reactivity. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis .

Comparison with Similar Compounds

Properties

CAS No.

54305-97-4

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

1,1,3-triethoxyheptane

InChI

InChI=1S/C13H28O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3

InChI Key

LGHYVXDAOJQRAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(OCC)OCC)OCC

Origin of Product

United States

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